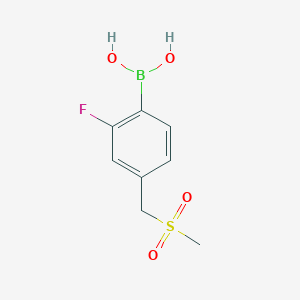

(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

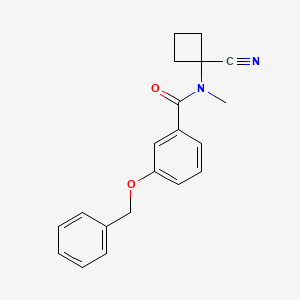

“(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid” is a boronic acid compound with the CAS Number: 1382136-96-0 . It has a molecular weight of 232.04 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

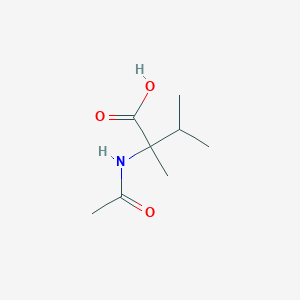

The InChI code for this compound is 1S/C8H10BFO4S/c1-15(13,14)5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 . This indicates that the compound has a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylsulfonyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . The compound should be stored under an inert atmosphere at 2-8°C .科学的研究の応用

Fluorescence-Based Sensing and Detection :

- Boronic acids, including derivatives similar to the compound , have been developed for sensitive and selective detection of various substances. For instance, a boron dipyrromethene (BODIPY)-based fluorometric probe was developed for detecting hypochlorous acid, showcasing the potential of boronic acid derivatives in fluorescent sensing applications (Liu, Vedamalai, & Wu, 2013).

Chemical Reactivity and Complexation Studies :

- Boronic acids, including those structurally related to (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, are crucial in understanding structure-reactivity relationships, especially in complexation with diols, which is vital for biomaterial applications. This research helps in selecting appropriate organoboron compounds for sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Molecular Structure and Optical Properties :

- Research has been conducted on phenyl boronic acids to understand their interaction with single-walled carbon nanotubes (SWNT) and how this affects their optical properties. Such studies provide insights into the modulation of SWNT photoluminescence quantum yield based on the molecular structure of boronic acids, which is relevant for applications in nanotechnology and materials science (Mu et al., 2012).

Boronic Acid-based Fluorescent Chemosensors :

- Boronic acid derivatives have been developed as fluorescent chemosensors for monitoring various biologically relevant species like carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. These sensors exploit the reactivity profiles of boron compounds and are pivotal in biological and environmental monitoring (Guo, Shin, & Yoon, 2012).

Applications in Organic Synthesis and Material Science :

- Boronic acids, including fluorinated derivatives, are significant in organic synthesis, such as in Suzuki aryl-coupling reactions. They are also used in the synthesis of biologically active compounds and as reagents in various synthetic procedures. This underscores their importance in pharmaceutical and materials chemistry (Huang et al., 2007).

作用機序

Target of Action

The primary target of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in chemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

[2-fluoro-4-(methylsulfonylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4S/c1-15(13,14)5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEHWASMGRWGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CS(=O)(=O)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)

![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)

![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

![2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981291.png)